![molecular formula C31H42O17 B210156 Nuzhenide CAS No. 39011-92-2](/img/structure/B210156.png)
Nuzhenide
Overview
Description
Nuzhenide (also known as Specnuezhenide) is a major component of olive seeds and is a member of the class of compounds known as saccharolipids . It is known for its strong antioxidant activity .
Synthesis Analysis
Nuzhenide is an iridoid glycoside isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz . It is used as a traditional Chinese medicine for clearing away heat and toxic materials . The synthesis of Nuzhenide involves the use of laccases, a class of multicopper oxidases that catalyse the one-electron oxidation of four equivalents of a reducing substrate, with the concomitant four-electron reduction of dioxygen to water .
Molecular Structure Analysis
The molecular formula of Nuzhenide is C31H42O17 . Its molecular weight is 686.66 . The structure of Nuzhenide involves a complex arrangement of carbon, hydrogen, and oxygen atoms .
Physical And Chemical Properties Analysis
Nuzhenide has a molecular weight of 686.66 . It is a powder that should be stored at -20°C .
Scientific Research Applications
Anti-Inflammatory Activity
Nuezhenide has been shown to exhibit significant anti-inflammatory activity . It operates through the NF-κB pathway , which is a crucial signaling mechanism in the inflammatory response. In studies involving LPS-stimulated RAW264.7 cells, Nuezhenide suppressed the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . This suggests its potential application in developing treatments for conditions characterized by inflammation.
Antioxidative Effects
Apart from its anti-inflammatory properties, Nuezhenide also demonstrates antioxidative effects . It can inhibit the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are often associated with oxidative stress . This antioxidative capacity could be harnessed in therapies aimed at combating oxidative damage in cells, which is implicated in various diseases, including neurodegenerative disorders.
Mechanism of Action
Target of Action
Nuezhenide, also known as Nuzhenide, is an iridoid glycoside that primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating immune responses, making it a key target in the treatment of inflammatory conditions .
Mode of Action
Nuezhenide interacts with its targets by suppressing the expression of phosphorylated proteins like IKKα/β, IκBα, and p65 . These proteins are involved in the activation of the NF-κB pathway, so their suppression leads to a decrease in inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Nuezhenide is the NF-κB pathway . By suppressing the expression of key proteins in this pathway, Nuezhenide inhibits the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . This results in downstream effects that reduce inflammation.
Pharmacokinetics
A study on a similar compound, specnuezhenide, suggests that gut microbiota may play a role in the metabolism and pharmacokinetics of these types of compounds
Result of Action
The molecular and cellular effects of Nuezhenide’s action include a reduction in the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . It also inhibits the levels of ROS, NO, and Ca2+ in LPS-stimulated RAW264.7 cells . Furthermore, Nuezhenide suppresses LPS-induced NF-B/p65 translocation from the cytoplasm into the nucleus .
Action Environment
Given that it is used as a traditional chinese medicine for clearing away heat and toxic materials , it is possible that environmental factors such as temperature and toxins could influence its action, efficacy, and stability
Safety and Hazards
Future Directions
While Nuzhenide has shown promising results in terms of its anti-inflammatory and antioxidant activities, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on exploring its anti-tumor properties, its effects on glucose regulation , and its potential use in the treatment of other diseases.
properties
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKUCSFEBXPTAY-DTYPFZMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346301 | |
Record name | Nuezhenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Specnuezhenide | |
CAS RN |
39011-92-2 | |
Record name | Nuezhenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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